3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Key Conformational Features:
- Bicyclic Core Geometry : The 8-azabicyclo[3.2.1]octane adopts a chair-like conformation, with the nitrogen lone pair oriented equatorially to minimize steric strain.
- Dioxopyrrolidinyl Substituent : The lactam ring at position 3 lies perpendicular to the bicyclic plane, stabilized by intramolecular hydrogen bonding between the pyrrolidinone carbonyl and the bridgehead NH group.
- Carboxamide Group : The N-(3-methylphenyl)carboxamide projects axially, creating a 120° dihedral angle with the bicyclic system to avoid clashes with the dioxopyrrolidinyl moiety.
Mulliken charge analysis highlights electron-deficient regions at the carboxamide carbonyl (charge: -0.43 e) and electron-rich zones at the pyrrolidinone oxygen (charge: -0.68 e), suggesting nucleophilic and electrophilic reactivity hotspots, respectively.
Comparative Structural Features with Related Bicyclic Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold places this compound within the tropane alkaloid family, though its substituents diverge significantly from classical members like cocaine or atropine.
| Feature | Target Compound | Cocaine | Atropine |
|---|---|---|---|
| Core Structure | 8-azabicyclo[3.2.1]octane | 8-methyl-8-azabicyclo[3.2.1]octane | 8-methyl-8-azabicyclo[3.2.1]octane |
| Position 3 Substituent | 2,5-dioxopyrrolidin-1-yl | Benzoyloxy | Hydroxyl |
| Position 8 Substituent | N-(3-methylphenyl)carboxamide | Methoxycarbonyl | Tropate ester |
| Bioactivity | Undetermined | Monoamine reuptake inhibition | Muscarinic receptor antagonism |
The 2,5-dioxopyrrolidin-1-yl group introduces a rigid, planar lactam ring absent in natural tropanes, potentially altering receptor binding kinetics. Conversely, the N-(3-methylphenyl)carboxamide replaces traditional ester functionalities, likely reducing hydrolytic susceptibility compared to cocaine’s methyl ester.
X-ray diffraction comparisons with methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride show identical bridgehead bond angles (109.5° for N1-C2-C7) but divergent torsion angles at position 3 due to steric demands of the dioxopyrrolidinyl group.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12-3-2-4-13(9-12)20-19(25)21-14-5-6-15(21)11-16(10-14)22-17(23)7-8-18(22)24/h2-4,9,14-16H,5-8,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUUQLIIWTWYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Core Modifications
- Pyrrolidinedione vs.
Carboxamide Substituents :
The 3-methylphenyl group on the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. Comparatively, the 4-trifluoromethylphenyl group in Analogs 2 and 4 introduces significant hydrophobicity and electron-withdrawing effects, likely improving target binding but reducing aqueous solubility.
Pharmacokinetic Considerations
- Metabolic Stability : The methylsulfonyl group in Analog 3 may reduce metabolic degradation by cytochrome P450 enzymes compared to the target compound’s pyrrolidinedione, which could be prone to hydrolysis.
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure with a pyrrolidine moiety and an amide functional group, which are known to influence its interactions with biological targets. The presence of the 3-methylphenyl group may enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.
Biological Activity Overview
Research into similar compounds suggests that derivatives of azabicyclo compounds may exhibit a variety of biological activities, including:
- Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains.
- Antitumor activity : Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.
- Neuroprotective effects : Certain azabicyclo compounds have been studied for their ability to protect neuronal cells from oxidative stress.
The precise mechanism of action for this compound remains largely unexplored. However, based on related compounds, several potential pathways can be hypothesized:
- Receptor Binding : The compound may interact with neurotransmitter receptors or other cellular receptors, modulating their activity.
- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.
- Oxidative Stress Reduction : Similar compounds have been shown to exhibit antioxidant properties, potentially reducing oxidative damage in cells.
Table 1: Comparative Biological Activities of Related Compounds
Case Study: Antitumor Activity
A study on similar azabicyclo compounds demonstrated significant antitumor effects in vitro against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting that this compound may share similar properties.
Safety and Toxicity
While specific toxicity data for this compound is lacking, related benzamide derivatives have exhibited varying degrees of toxicity. It is crucial to conduct thorough safety evaluations in preclinical studies before considering therapeutic applications.
Q & A
Q. What are the primary synthetic routes for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or multi-step condensation reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for related azabicyclo structures . Alternatively, intermediates like N-(8-methyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide can be synthesized through reductive amination and subsequent functionalization .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
SAR studies often focus on modifying the 3-(2,5-dioxopyrrolidin-1-yl) and N-(3-methylphenyl) moieties. For example:
- Replace the 3-methylphenyl group with substituted aryl/heteroaryl groups (e.g., 4-nitrophenyl or pyridinyl) to assess electronic effects.
- Vary the dioxopyrrolidinyl substituent to alter steric and hydrogen-bonding properties. Biological testing should include receptor-binding assays (e.g., dopamine or serotonin transporters) and antipathogenic activity screens, as seen in similar azabicyclo derivatives .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
Q. How can diastereomeric purity be ensured during synthesis?
High diastereocontrol (>99%) is achievable via radical cyclization under optimized conditions (e.g., toluene, AIBN, 75–80°C). Chiral HPLC or polarimetry can validate enantiomeric excess, as demonstrated in azabicyclo[3.2.1]octane derivatives .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Protecting group selection : Use tert-butyl carbamate (Boc) groups to stabilize amines during functionalization .
- Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substituents) .
- Reaction monitoring : Employ in-situ FTIR or LC-MS to identify intermediates and optimize reaction times .
Q. How can the compound’s functionalization at the 3-position be tailored for specific biological targets?
- Electrophilic substitution : Introduce sulfonyl or cyano groups via nucleophilic aromatic substitution .
- Click chemistry : Attach triazole or tetrazole moieties using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Enzymatic resolution : Resolve racemic mixtures using lipases or esterases to isolate bioactive enantiomers .
Q. What experimental designs are recommended for studying environmental fate or degradation products?
- Hydrolysis studies : Expose the compound to pH-varied buffers (2–12) and analyze degradation via LC-QTOF-MS .
- Photolysis assays : Use UV-Vis irradiation (254–365 nm) to simulate sunlight-driven degradation .
- Ecotoxicology : Assess toxicity in Daphnia magna or algal models to evaluate ecological risks .
Q. How does stereochemistry at the 8-azabicyclo[3.2.1]octane core influence bioactivity?
- Molecular docking : Compare enantiomers’ binding affinities to target receptors (e.g., opioid or sigma receptors) .
- Pharmacokinetic profiling : Measure plasma half-life and metabolic stability of diastereomers using hepatocyte microsomes .
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
